1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene
Overview
Description
1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H2BrF4NO2 . The compound is in liquid form .
Synthesis Analysis
The synthesis of similar compounds involves treating 1-nitro-3-trifluoro-methyl-benzene with a brominating agent, preferably with 1,3-dibromo-5,5-dimethylhydantoin, in the presence of a strong acid, preferably concentrated sulfuric acid, in an inert solvent, preferably dichloromethane .Molecular Structure Analysis
The molecular weight of 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene is 288 . The InChI code is 1S/C7H2BrF4NO2/c8-5-2-3(13(14)15)1-4(6(5)9)7(10,11)12/h1-2H .Chemical Reactions Analysis
One of the reactions involving a similar compound, 1-bromo-3-nitro-5-trifluoromethyl-benzene, includes reacting it with 4-methyl-1H-imidazole in the presence of a transition metal catalyst, such as a copper, palladium or nickel compound, preferably a copper (I) salt, and a moderately strong to mild base, preferably a carbonate, alkanoate or hydrogencarbonate salt .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . The molecular weight is 288 , and the InChI code is 1S/C7H2BrF4NO2/c8-5-2-3(13(14)15)1-4(6(5)9)7(10,11)12/h1-2H .Scientific Research Applications
Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene , a closely related compound, serves as a starting material for the preparation of organometallic compounds. It is selectively prepared and used to generate synthetically useful reactions via phenylmagnesium, phenyllithium, and phenylcopper intermediates, showcasing its pivotal role in the synthesis of complex organometallic structures for various applications (Porwisiak & Schlosser, 1996).
Nucleophilic Aromatic Substitution
The compound has been used to study nucleophilic aromatic substitution reactions. For example, 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene , which shares similar functional groups, underwent nucleophilic aromatic substitution of the fluorine atom with various nucleophiles, leading to novel (pentafluorosulfanyl)benzenes. This research highlights the reactivity of such compounds in creating diverse chemical structures with potential applications in pharmaceuticals and agrochemicals (Ajenjo et al., 2016).
Coordination Chemistry
In coordination chemistry, derivatives of similar structure have been used to develop fluorocryptands and their metal ion complexes. These studies provide insights into the interaction between fluorinated compounds and metal ions, which is crucial for designing new materials with specific electronic, optical, or catalytic properties (Plenio et al., 1997).
Luminescent Material Development
Research on the systematic post-synthetic modification of nanoporous organic frameworks demonstrates how nitration, a process related to the manipulation of nitro and bromo groups on benzene rings, can enhance materials' CO2 capture capabilities. This work underscores the significance of such chemical modifications in environmental science and engineering, particularly for air purification and carbon capture technologies (Islamoglu et al., 2016).
Analytical Chemistry Applications
The compound's structural motifs are utilized in developing methods for determining nitropyrenes and nitrophenols in urban air, showcasing its relevance in environmental monitoring and pollution assessment. These methodologies are crucial for tracking air quality and understanding the environmental impact of various pollutants (Hayakawa et al., 1995).
properties
IUPAC Name |
1-bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4NO2/c8-5-2-3(13(14)15)1-4(6(5)9)7(10,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWBEODPKNIOGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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